molecular formula C17H19NO3 B14579715 3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione CAS No. 61378-74-3

3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione

Cat. No.: B14579715
CAS No.: 61378-74-3
M. Wt: 285.34 g/mol
InChI Key: VTQMYFDMZMSMCO-UHFFFAOYSA-N
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Description

3-(Anilinomethylidene)-1-oxaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a cyclohexane ring and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione typically involves the condensation of aniline with a suitable spirocyclic diketone precursor. One common method involves the reaction of aniline with 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a base such as sodium ethoxide in ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced spirocyclic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of reduced spirocyclic compounds with hydrogenated anilinomethylidene groups.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups attached to the anilinomethylidene moiety.

Scientific Research Applications

3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with spirocyclic frameworks that exhibit biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as optical or electronic characteristics.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of spirocyclic architectures in organic chemistry.

Mechanism of Action

The mechanism of action of 3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets through its anilinomethylidene and spirocyclic moieties. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
  • 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione is unique due to its anilinomethylidene moiety, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61378-74-3

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-hydroxy-3-(phenyliminomethyl)-1-oxaspiro[5.5]undec-3-en-2-one

InChI

InChI=1S/C17H19NO3/c19-15-11-17(9-5-2-6-10-17)21-16(20)14(15)12-18-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2

InChI Key

VTQMYFDMZMSMCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=C(C(=O)O2)C=NC3=CC=CC=C3)O

Origin of Product

United States

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